molecular formula C19H13ClN4O3S2 B12210320 N-(2,1,3-benzoxadiazol-4-yl)-3-[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide

N-(2,1,3-benzoxadiazol-4-yl)-3-[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide

Cat. No.: B12210320
M. Wt: 444.9 g/mol
InChI Key: DHOFMBOZCNBJBN-GDNBJRDFSA-N
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Description

N-(2,1,3-benzoxadiazol-4-yl)-3-[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide is a complex organic compound that features a benzoxadiazole ring, a thiazolidinone ring, and a chlorobenzylidene moiety. Compounds with such structures are often studied for their potential biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzoxadiazol-4-yl)-3-[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the Benzoxadiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Synthesis of the Thiazolidinone Ring: This involves the reaction of a thioamide with a carbonyl compound.

    Coupling Reactions: The benzoxadiazole and thiazolidinone intermediates are coupled together using suitable reagents and conditions.

    Introduction of the Chlorobenzylidene Group: This step involves the reaction of the intermediate with 3-chlorobenzaldehyde under conditions that favor the formation of the benzylidene moiety.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-benzoxadiazol-4-yl)-3-[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The compound can undergo substitution reactions, particularly at the benzoxadiazole and thiazolidinone rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For studying its biological activity and potential therapeutic effects.

    Medicine: As a potential lead compound for drug development.

    Industry: In the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,1,3-benzoxadiazol-4-yl)-3-[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide involves its interaction with specific molecular targets and pathways. This may include:

    Binding to Enzymes: Inhibiting or activating specific enzymes.

    Interaction with Receptors: Modulating receptor activity.

    Pathway Modulation: Affecting signaling pathways involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,1,3-benzoxadiazol-4-yl)-3-[(5Z)-5-(3-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide
  • N-(2,1,3-benzoxadiazol-4-yl)-3-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide

Uniqueness

The uniqueness of N-(2,1,3-benzoxadiazol-4-yl)-3-[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide lies in its specific substitution pattern and the presence of the chlorobenzylidene group, which may confer distinct biological and chemical properties compared to its analogs.

Properties

Molecular Formula

C19H13ClN4O3S2

Molecular Weight

444.9 g/mol

IUPAC Name

N-(2,1,3-benzoxadiazol-4-yl)-3-[(5Z)-5-[(3-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide

InChI

InChI=1S/C19H13ClN4O3S2/c20-12-4-1-3-11(9-12)10-15-18(26)24(19(28)29-15)8-7-16(25)21-13-5-2-6-14-17(13)23-27-22-14/h1-6,9-10H,7-8H2,(H,21,25)/b15-10-

InChI Key

DHOFMBOZCNBJBN-GDNBJRDFSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC=CC4=NON=C43

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC=CC4=NON=C43

Origin of Product

United States

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